Inhaled Braylin Demonstrates Efficacy Equivalent to Systemic Dexamethasone in Preclinical Asthma Model
In a head-to-head preclinical comparison using an ovalbumin-induced asthma model in mice, inhaled braylin demonstrated therapeutic efficacy equivalent to systemic dexamethasone, the gold-standard corticosteroid. Braylin (50 mg/kg) significantly reduced total inflammatory cell counts in bronchoalveolar lavage fluid, an effect comparable to that of dexamethasone administered via intraperitoneal injection [1]. This finding is further supported by a patent disclosure indicating that inhaled braylin has high therapeutic efficacy in treating asthma and COPD, comparable to systemic dexamethasone [2].
| Evidence Dimension | Reduction in total inflammatory cells in BAL fluid |
|---|---|
| Target Compound Data | Significant reduction observed with inhaled braylin (50 mg/kg) |
| Comparator Or Baseline | Dexamethasone (systemic, intraperitoneal injection) |
| Quantified Difference | Efficacy comparable; both treatments significantly reduced inflammation |
| Conditions | Ovalbumin-induced asthma model in mice |
Why This Matters
This data supports the selection of braylin for inhalation-based anti-inflammatory research programs aiming to achieve corticosteroid-like efficacy with potentially improved safety profiles.
- [1] Santos RF, et al. Inhaled braylin regulates Th2 response and induces relaxant effects in the airway muscles in a model of ovalbumin-induced asthma. Allergol Immunopathol (Madr). 2023;51(3):1-9. View Source
- [2] Soares MBP, et al. USE OF A COMPOUND, PHARMACEUTICAL FORMULATION, METHOD OF TREATMENT FOR ASTHMA AND/OR COPD, AND COMPOUND. WIPO Patent Application WO2023150843A1. 2023. View Source
